Introduction: The Significance of Chiral Piperidines in Modern Drug Discovery
Introduction: The Significance of Chiral Piperidines in Modern Drug Discovery
An In-depth Technical Guide to (S)-N-Boc-3-dimethylaminopiperidine and its Analogs
For Researchers, Scientists, and Drug Development Professionals
The piperidine ring is a ubiquitous scaffold in a vast array of pharmaceuticals and biologically active natural products. Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it a privileged structure in medicinal chemistry. When chirality is introduced, as in the case of (S)-N-Boc-3-dimethylaminopiperidine, it unlocks the potential for highly specific and potent interactions with biological targets. The stereochemistry at the C3 position is often a critical determinant of a drug's pharmacological activity and selectivity.[1]
The tert-butoxycarbonyl (Boc) protecting group plays a crucial role by enhancing the stability of the piperidine derivative and enabling selective chemical transformations.[2] This guide provides a comprehensive technical overview of (S)-N-Boc-3-dimethylaminopiperidine, a valuable building block for drug discovery. Due to the limited publicly available data for this specific compound, this guide will leverage information from its close and well-characterized analogs, including (S)-N-Boc-3-aminopiperidine and its (R)-enantiomer, to provide a thorough and practical resource for researchers.
Part 1: Core Physicochemical Properties
A comprehensive understanding of a molecule's physical and chemical properties is fundamental to its application in synthesis and drug development. While specific experimental data for (S)-N-Boc-3-dimethylaminopiperidine is not widely published, the properties of its close analogs provide valuable insights.
| Property | (S)-tert-Butyl 3-aminopiperidine-1-carboxylate | (R)-N-Boc-3-dimethylaminopiperidine |
| Molecular Formula | C10H20N2O2[3] | C12H24N2O2[4] |
| Molecular Weight | 200.28 g/mol [3] | 228.33 g/mol (calculated) |
| CAS Number | 625471-18-3[3] | 1061682-78-7[4] |
| Appearance | Colorless to yellow gum or semi-solid[5] | No data available |
| Boiling Point | 277.3°C at 760 mmHg[5] | No data available |
| Density | ~1.0 g/cm³[5] | No data available |
| Solubility | Soluble in dimethylsulfoxide[5] | No data available |
| Optical Rotation | -28.5º (c=1, DMF)[5] | No data available |
The Boc protecting group is instrumental in modulating the reactivity of the piperidine nitrogen, rendering it less nucleophilic and preventing unwanted side reactions during subsequent synthetic steps. This allows for selective functionalization of the 3-position amino group.
Part 2: Synthesis and Reactivity
The synthesis of enantiomerically pure N-Boc-3-aminopiperidine derivatives is a key challenge in medicinal chemistry. Several strategies have been developed to access these chiral building blocks.
A common and efficient method for the preparation of (S)-N-Boc-3-dimethylaminopiperidine would be the reductive amination of the commercially available (S)-N-Boc-3-aminopiperidine. This two-step, one-pot reaction typically involves the formation of an imine intermediate with formaldehyde, followed by its reduction with a suitable reducing agent like sodium triacetoxyborohydride.
Caption: Proposed synthesis of (S)-N-Boc-3-dimethylaminopiperidine.
The tertiary amine functionality in (S)-N-Boc-3-dimethylaminopiperidine makes it a useful base and nucleophile in various organic transformations. The Boc group can be readily removed under acidic conditions to liberate the secondary amine of the piperidine ring, allowing for further derivatization.
Part 3: Applications in Drug Discovery and Development
Chiral 3-aminopiperidine derivatives are key intermediates in the synthesis of a wide range of bioactive molecules.[1] Their stereochemistry is often crucial for pharmacological activity. These building blocks are integral to the development of drugs targeting various diseases. For instance, they are key components of dipeptidyl peptidase-IV (DPP-IV) inhibitors used in the treatment of type 2 diabetes.[1]
The general workflow for utilizing a building block like (S)-N-Boc-3-dimethylaminopiperidine in a drug discovery program is outlined below.
Caption: Drug discovery workflow utilizing chiral piperidine building blocks.
The dimethylamino group in the target molecule can influence its basicity, polarity, and ability to form hydrogen bonds, which in turn can affect its pharmacokinetic and pharmacodynamic properties. Therefore, (S)-N-Boc-3-dimethylaminopiperidine is a valuable tool for medicinal chemists to fine-tune the properties of lead compounds.
Part 4: Experimental Protocol: A Representative Reductive Amination
The following is a representative, detailed protocol for the synthesis of a dimethylated aminopiperidine derivative, which can be adapted for the synthesis of (S)-N-Boc-3-dimethylaminopiperidine from (S)-N-Boc-3-aminopiperidine.
Objective: To synthesize (S)-N-Boc-3-dimethylaminopiperidine via reductive amination.
Materials:
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(S)-N-Boc-3-aminopiperidine
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Aqueous formaldehyde (37 wt. % in H₂O)
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Sodium triacetoxyborohydride (STAB)
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Dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate
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Round-bottom flask
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Magnetic stirrer and stir bar
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Argon or nitrogen supply for inert atmosphere
Procedure:
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To a stirred solution of (S)-N-Boc-3-aminopiperidine (1.0 eq) in dichloromethane (DCM) at 0 °C under an inert atmosphere, add aqueous formaldehyde (2.5 eq).
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Stir the mixture at 0 °C for 30 minutes.
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Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
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Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
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Separate the organic layer, and extract the aqueous layer with DCM (3 x volumes).
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Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford the desired (S)-N-Boc-3-dimethylaminopiperidine.
Part 5: Safety and Handling
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Hazard Identification: Related aminopiperidine derivatives are often classified as harmful if swallowed and can cause skin and eye irritation.[6]
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Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[7] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7] Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[8]
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Disposal: Dispose of in accordance with local, state, and federal regulations.
This information is intended as a guide and should be supplemented with a thorough risk assessment before handling this chemical.
References
-
NextSDS. R-N-Boc-3-dimethylaminopiperidine — Chemical Substance Information. Available at: [Link]
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PubChem. tert-Butyl (3S)-3-(aminomethyl)piperidine-1-carboxylate. Available at: [Link]
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Open Research@CSIR-NIScPR. Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Available at: [Link]
- Google Patents. CN105801518A - (S)-1-Boc-3-hydroxypiperidine synthesis method.
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Research Scientific. (S)-1-BOC-3-(METHYLAMINO)PIPERIDINE. Available at: [Link]
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PubChem. 1-BOC-3-Aminopiperidine. Available at: [Link]
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MATEC Web of Conferences. A Study and Application of Biocatalytic Synthesis of (S)-N-Boc-3-hydroxypiperidine. Available at: [Link]
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MDPI. Efficient Asymmetric Synthesis of (S)-N-Boc-3-hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. Available at: [Link]
- Google Patents. CN101565397B - N-Boc-3-aminopiperidine and synthesizing method of optical isomer thereof.
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Chemsrc. 4-Dimethylaminopyridine | CAS#:1122-58-3. Available at: [Link]
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Wikipedia. 4-Dimethylaminopyridine. Available at: [Link]
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PubMed. N(3)-protection of thymidine with Boc for an easy synthetic access to sugar-alkylated nucleoside analogs. Available at: [Link]
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